molecular formula C42H50N2O15 B1624287 Bazedoxifene Bis-|A-D-Glucuronide CAS No. 328933-67-1

Bazedoxifene Bis-|A-D-Glucuronide

Cat. No.: B1624287
CAS No.: 328933-67-1
M. Wt: 822.8 g/mol
InChI Key: FMPLVZPGUJCCCC-FOIJVJNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bazedoxifene Bis-|A-D-Glucuronide: is a derivative of bazedoxifene, a selective estrogen receptor modulator (SERM). This compound is primarily used in the treatment of postmenopausal osteoporosis and has shown potential in cancer therapy. This compound is formed through the glucuronidation of bazedoxifene, which enhances its solubility and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bazedoxifene Bis-|A-D-Glucuronide involves the glucuronidation of bazedoxifene. This process typically uses glucuronic acid or its derivatives as the glucuronidating agent. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) under mild conditions to ensure the integrity of the bazedoxifene molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Bazedoxifene Bis-|A-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to bazedoxifene, increasing its water solubility and facilitating its excretion.

Common Reagents and Conditions:

    Reagents: Glucuronic acid or its derivatives, UDP-glucuronosyltransferases (UGTs)

    Conditions: Mild temperatures (25-37°C), neutral pH, aqueous medium

Major Products: The major product of this reaction is this compound, which is more water-soluble and easily excreted compared to its parent compound, bazedoxifene.

Scientific Research Applications

Chemistry: In chemistry, Bazedoxifene Bis-|A-D-Glucuronide is used as a model compound to study glucuronidation reactions and the role of UGTs in drug metabolism.

Biology: In biological research, this compound is used to investigate the metabolic pathways of SERMs and their interactions with various enzymes and receptors.

Medicine: Medically, this compound is studied for its potential in treating conditions such as osteoporosis and certain types of cancer. Its enhanced solubility and excretion profile make it a promising candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs with improved pharmacokinetic properties. Its production and purification processes are also of interest for large-scale manufacturing.

Mechanism of Action

Bazedoxifene Bis-|A-D-Glucuronide exerts its effects by modulating estrogen receptors. As a SERM, it acts as an agonist or antagonist depending on the tissue type. In bone tissue, it mimics the effects of estrogen, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an antagonist, reducing the risk of cancer development. The glucuronidation of bazedoxifene enhances its solubility and excretion, improving its pharmacokinetic profile.

Comparison with Similar Compounds

    Raloxifene: Another SERM used in the treatment of osteoporosis and breast cancer.

    Tamoxifen: A SERM primarily used in the treatment of breast cancer.

    Ospemifene: A SERM used to treat dyspareunia and vaginal atrophy.

Uniqueness: Bazedoxifene Bis-|A-D-Glucuronide is unique due to its enhanced solubility and excretion profile, which improves its pharmacokinetic properties. Unlike other SERMs, it undergoes glucuronidation, making it more water-soluble and easier to excrete. This property makes it a promising candidate for drug development with potentially fewer side effects and improved efficacy.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N2O15/c1-22-28-20-27(57-42-36(50)32(46)34(48)38(59-42)40(53)54)14-15-29(28)44(21-23-6-10-25(11-7-23)55-19-18-43-16-4-2-3-5-17-43)30(22)24-8-12-26(13-9-24)56-41-35(49)31(45)33(47)37(58-41)39(51)52/h6-15,20,31-38,41-42,45-50H,2-5,16-19,21H2,1H3,(H,51,52)(H,53,54)/t31-,32-,33-,34-,35+,36+,37-,38-,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPLVZPGUJCCCC-FOIJVJNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432138
Record name Bazedoxifene Bis-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328933-67-1
Record name WAY-14522
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bazedoxifene Bis-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-14522
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGU18138S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bazedoxifene Bis-|A-D-Glucuronide
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Reactant of Route 6
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